molecular formula C5H6F2N2O B2624258 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine CAS No. 1188909-17-2

3-(1,1-difluoroethyl)-1,2-oxazol-5-amine

Cat. No.: B2624258
CAS No.: 1188909-17-2
M. Wt: 148.113
InChI Key: UXECHQPAWCRVPS-UHFFFAOYSA-N
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Description

3-(1,1-Difluoroethyl)-1,2-oxazol-5-amine is a compound of interest in various fields of chemistry and biology due to its unique structural features and reactivity. The presence of the difluoroethyl group and the oxazole ring imparts distinct chemical properties that make it valuable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Difluoroethyl)-1,2-oxazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-(1,1-Difluoroethyl)-1,2-oxazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The difluoroethyl group can mimic the steric and electronic features of other functional groups, allowing it to bind to specific sites on enzymes and modulate their activity . This interaction can lead to changes in biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,1-Difluoroethyl chloride: Used as a difluoroethylating reagent.

    Difluoroalkanes: Compounds with similar difluoroethyl groups.

    Oxazole derivatives: Compounds with similar oxazole rings

Uniqueness

3-(1,1-Difluoroethyl)-1,2-oxazol-5-amine is unique due to the combination of the difluoroethyl group and the oxazole ring, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry that other similar compounds may not be suitable for .

Properties

IUPAC Name

3-(1,1-difluoroethyl)-1,2-oxazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2N2O/c1-5(6,7)3-2-4(8)10-9-3/h2H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXECHQPAWCRVPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NOC(=C1)N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188909-17-2
Record name 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine
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